

An In-depth Technical Guide to N-Ethoxycarbonyl-L-phenylalanine: Structure and Chirality

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Compound of Interest

Compound Name: *N-Ethoxycarbonyl-L-phenylalanine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethoxycarbonyl-L-phenylalanine is an amino acid derivative of significant interest in organic synthesis and medicinal chemistry.^[1] It is characterized by the attachment of an ethoxycarbonyl protecting group to the nitrogen atom of L-phenylalanine. This modification enhances its stability and modulates its reactivity, making it a valuable building block in peptide synthesis and the development of more complex molecules.^[1] Its inherent chirality, derived from the L-phenylalanine backbone, is a critical feature for its application in the synthesis of stereospecific pharmaceuticals.^[1]

Molecular Structure and Properties

N-Ethoxycarbonyl-L-phenylalanine is a white to off-white solid that is generally soluble in organic solvents.^[1] The presence of the hydrophobic phenyl group contributes to this solubility profile.^[1] The ethoxycarbonyl group serves as a protecting group for the amine, which is a common strategy in peptide synthesis to prevent unwanted side reactions.

Physicochemical Data

A summary of the key quantitative data for **N-Ethoxycarbonyl-L-phenylalanine** is presented in the table below for easy reference and comparison.

| Property | Value | Reference |
|-------------------|---|---|
| Molecular Formula | C ₁₂ H ₁₅ NO ₄ | [1] [2] |
| Molecular Weight | 237.25 g/mol | [1] [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 78-82 °C | [3] |
| InChI | InChI=1/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | [1] |
| SMILES | CCOC(=O)N--INVALID-LINK--C(=O)O | [1] |

Chirality and Stereochemistry

The chirality of **N-Ethoxycarbonyl-L-phenylalanine** is a defining characteristic, originating from the L-phenylalanine precursor. L-phenylalanine is one of the twenty proteinogenic amino acids and possesses a single stereocenter at the alpha-carbon (C α). In **N-Ethoxycarbonyl-L-phenylalanine**, this stereocenter is preserved.

The "L" designation in the name refers to the spatial arrangement of the substituents around the chiral alpha-carbon. According to the Cahn-Ingold-Prelog (CIP) priority rules, this configuration is assigned as (S). The SMILES notation, CCOC(=O)N--INVALID-LINK--C(=O)O, explicitly denotes this (S)-configuration at the chiral center with [C@@H].[\[1\]](#) This stereochemical integrity is crucial in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Caption: 2D structure of **N-Ethoxycarbonyl-L-phenylalanine** with the chiral alpha-carbon highlighted.

Experimental Protocols

Synthesis of **N-Ethoxycarbonyl-L-phenylalanine**

A common method for the synthesis of **N-Ethoxycarbonyl-L-phenylalanine** involves the reaction of L-phenylalanine with an ethoxycarbonylating agent, such as ethyl chloroformate, under basic conditions. The following is a generalized protocol based on standard organic chemistry principles for N-acylation of amino acids.

Materials:

- L-Phenylalanine
- Ethyl chloroformate
- A suitable base (e.g., sodium carbonate, sodium bicarbonate, or a tertiary amine like triethylamine)
- An appropriate solvent system (e.g., water/dioxane, water/acetone)
- Hydrochloric acid (for acidification)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Dissolution:** L-phenylalanine is dissolved in an aqueous solution of the chosen base. The base serves to deprotonate the amino group, making it a more potent nucleophile, and to neutralize the HCl byproduct formed during the reaction.
- **Acylation:** The solution is cooled in an ice bath, and ethyl chloroformate is added dropwise with vigorous stirring. The temperature is maintained near 0 °C to control the reactivity and minimize side reactions.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting L-phenylalanine is consumed.
- **Workup:** Once the reaction is complete, the reaction mixture is typically washed with an organic solvent like diethyl ether to remove any unreacted ethyl chloroformate and other non-polar impurities.

- Acidification: The aqueous layer is then acidified to a pH of approximately 2-3 with cold dilute hydrochloric acid. This protonates the carboxylate group, causing the **N-Ethoxycarbonyl-L-phenylalanine** to precipitate out of the solution as it is less soluble in its acidic form.
- Extraction and Isolation: The product is then extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure **N-Ethoxycarbonyl-L-phenylalanine**.

Characterization

The synthesized **N-Ethoxycarbonyl-L-phenylalanine** would be characterized using standard analytical techniques to confirm its structure and purity. While specific, detailed experimental protocols for this exact molecule are not available in the provided search results, the following methods are standard practice:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy would be used to confirm the presence of all expected protons and carbons in the molecule and to verify their chemical environments.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the C=O stretches of the carbamate and carboxylic acid, the N-H bond of the amide, and the aromatic C-H bonds of the phenyl group.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to support the molecular formula.
- Melting Point Analysis: The melting point of the synthesized compound would be measured and compared to the literature value to assess its purity.
- Optical Rotation: The specific rotation of the compound would be measured using a polarimeter to confirm its enantiomeric purity.

Applications in Research and Drug Development

N-Ethoxycarbonyl-L-phenylalanine is an important intermediate in the synthesis of various pharmaceuticals.^[1] Notably, it is a key building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.^[4] Its defined stereochemistry is essential for the biological activity of these drugs. The ability to incorporate this protected amino acid into peptide chains also makes it a valuable reagent in peptide and peptidomimetic drug discovery.^[1]

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